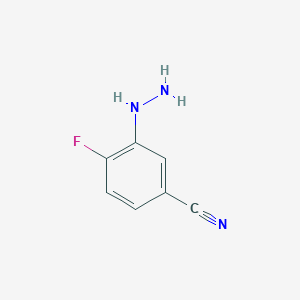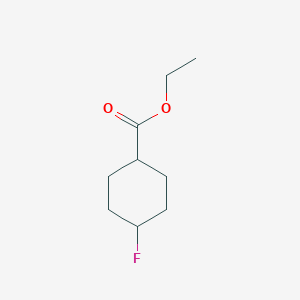![molecular formula C10H11BrN4 B3174221 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine CAS No. 952182-15-9](/img/structure/B3174221.png)
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine
Übersicht
Beschreibung
“1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is also used in advanced technology research, life sciences, and environmental measurement .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrN4, and its molecular weight is 267.13 g/mol.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can be influenced by various factors. For instance, the reaction conditions can significantly affect the outcome of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its structure, melting point, boiling point, density, and molecular formula .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is part of the imidazo[1,2-c]pyrimidine derivatives, which can be synthesized from C-substituted 4-aminopyrimidines. These derivatives are formed through reactions involving methyl ketones and bromine (Rogul'chenko, Mazur, & Kochergin, 1975).
In pharmaceutical synthesis, related compounds like boronic acid and esters, important in API-based synthesis, can be prepared through palladium-catalyzed Suzuki–Miyaura borylation reactions. These processes have applications in forming potential anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
The synthesis of 3-aminoimidazo[1,2-a]pyridines, which are related to the chemical structure , can be efficiently achieved using the ionic liquid 1-butyl-3-methylimidazolium bromide. This method has advantages in terms of yield and simplicity of separating the ionic liquid from the product (Shaabani, Soleimani, & Maleki, 2006).
Applications in Drug Synthesis
The synthesis of the cardiotonic agent 14C-loprinone involves the use of 6-bromoimidazo[1,2-a] pyridine, highlighting its role in the creation of radiolabeled pharmaceutical compounds. This approach demonstrates the potential of such compounds in developing drugs with specific targeting or tracing capabilities (Yamanaka, Shinji, & Tadano, 1992).
The efficient, one-pot microwave-assisted synthesis of a set of 3-bromoimidazo[1,2-a]pyridines, including those with substitutions, is significant for the rapid and high-yield production of pharmaceutical intermediates. This method's applicability extends to the synthesis of related imidazoheterocycles (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
Biological Activity
- Some derivatives, such as omega-sulfamoylalkyloxyimidazo[1,2-b]pyridazines, exhibit significant anti-asthmatic activity. These compounds have shown potential in inhibiting platelet-activating factor-induced bronchoconstriction in animal models, suggesting their therapeutic potential in respiratory conditions (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).
Wirkmechanismus
Target of Action
The compound, also known as 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, has been found to inhibit the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 at nanomolar concentrations . It inhibits the enzymatic activity of TAK1, thereby disrupting its role in cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is known to be upregulated and overexpressed in multiple myeloma, and its inhibition can potentially disrupt the disease progression . The compound’s interaction with TAK1 can also influence other pathways where TAK1 plays a role, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The compound’s action results in the inhibition of TAK1, leading to potential therapeutic effects against diseases where TAK1 is overexpressed, such as multiple myeloma . The compound and its analogs have been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Eigenschaften
IUPAC Name |
3-bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSYQLSHGKSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NC=C3Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


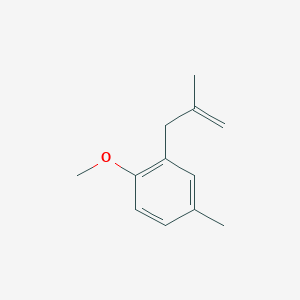
![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)
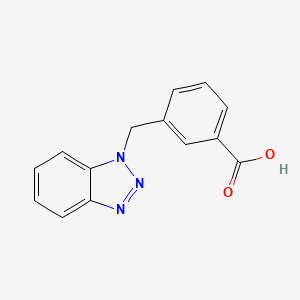
![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)

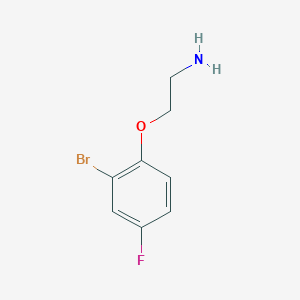


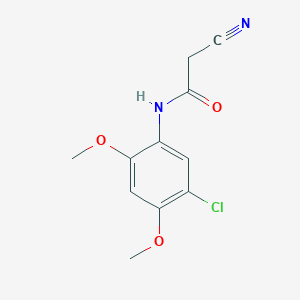
![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
